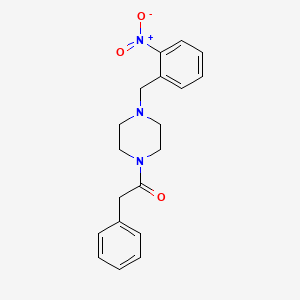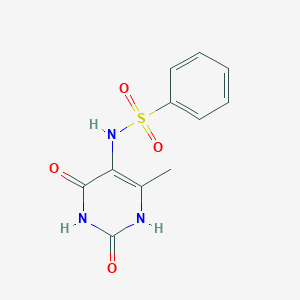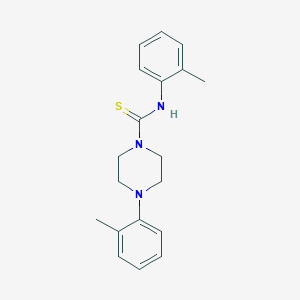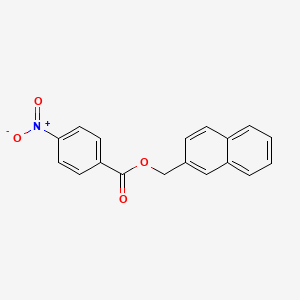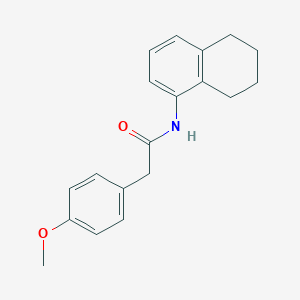
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as THN-α, is a synthetic compound that has been widely studied for its potential in treating various neurological disorders. THN-α is a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR) and has been shown to have neuroprotective effects in several preclinical models of neurodegenerative diseases.
Mechanism of Action
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα is a selective agonist for the α7 nAChR, which is a subtype of the nAChR family that is primarily expressed in the central nervous system. Activation of the α7 nAChR has been shown to have neuroprotective effects, including reducing inflammation, promoting neuronal survival, and enhancing cognitive function.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing oxidative stress, reducing inflammation, promoting neuronal survival, and enhancing cognitive function. 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has also been shown to increase the release of neurotransmitters, including acetylcholine and dopamine, which are important for cognitive function.
Advantages and Limitations for Lab Experiments
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with good purity. 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα is also highly selective for the α7 nAChR, which allows for specific targeting of this receptor. However, one limitation of 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα is that it has poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα. One area of interest is the potential for 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα in treating neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Another area of interest is the potential for 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα in treating schizophrenia, which has been shown to be associated with dysfunction of the α7 nAChR. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα and to optimize its pharmacological properties for clinical use.
In conclusion, 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα is a synthetic compound that has been extensively studied for its potential in treating various neurological disorders. It is a selective agonist for the α7 nAChR and has been shown to have neuroprotective effects in several preclinical models of neurodegenerative diseases. While there are limitations to its use in lab experiments, 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has several advantages and holds promise for future research in the field of neuroscience.
Synthesis Methods
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the preparation of several intermediates, which are then combined to form the final product. The synthesis has been optimized to produce high yields of 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα with good purity.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has been extensively studied for its potential in treating various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, 2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamideα has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-16-11-9-14(10-12-16)13-19(21)20-18-8-4-6-15-5-2-3-7-17(15)18/h4,6,8-12H,2-3,5,7,13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEVZNWMKVXKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198938 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

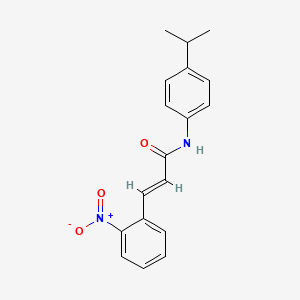
![N-[3-ethyl-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B5861316.png)
![cyclopropyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5861317.png)


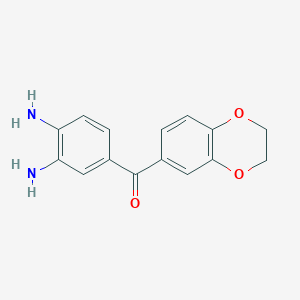
![2-nitrobenzaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5861332.png)
